REACTION_SMILES
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[C:54](#[N:55])[CH3:56].[CH3:39][S:40](=[O:41])[CH3:42].[CH3:43][N:44]([CH3:45])[CH2:46][c:47]1[cH:48][cH:49][cH:50][cH:51][cH:52]1.[ClH:1].[NH:2]1[CH2:3][CH2:4][C:5]2([O:6][C:7](=[O:14])[c:8]3[cH:9][cH:10][cH:11][cH:12][c:13]32)[CH2:15][CH2:16]1.[OH2:53].[c:17]1(-[c:23]2[n:24][cH:25][c:26]([NH:29][C:30]([O:31][c:33]3[cH:34][cH:35][cH:36][cH:37][cH:38]3)=[O:32])[n:27][cH:28]2)[cH:18][cH:19][cH:20][cH:21][cH:22]1>>[N:2]1([C:30]([NH:29][c:26]2[cH:25][n:24][c:23](-[c:17]3[cH:18][cH:19][cH:20][cH:21][cH:22]3)[cH:28][n:27]2)=[O:31])[CH2:3][CH2:4][C:5]2([O:6][C:7](=[O:14])[c:8]3[cH:9][cH:10][cH:11][cH:12][c:13]32)[CH2:15][CH2:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OC2(CCNCC2)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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O=C(Nc1cnc(-c2ccccc2)cn1)Oc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Nc1cnc(-c2ccccc2)cn1)Oc1ccccc1
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Name
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Type
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product
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Smiles
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O=C1OC2(CCN(C(=O)Nc3cnc(-c4ccccc4)cn3)CC2)c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |